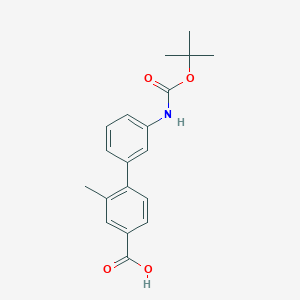
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid, often referred to as 3-(3-BOC-AP)-4-FB, is an organic compound with a molecular formula of C14H14FNO3. It is a white solid with a melting point of 124-126°C. It is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also known for its ability to form stable complexes with metal ions, which makes it useful for a variety of applications.
科学研究应用
3-(3-BOC-AP)-4-FB has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of metal complexes, which are used in a variety of applications, including drug delivery, molecular imaging, and catalysis. Additionally, 3-(3-BOC-AP)-4-FB has been used in the synthesis of metal-organic frameworks (MOFs), which are used in the development of new materials for a variety of applications.
作用机制
The mechanism of action of 3-(3-BOC-AP)-4-FB is not well understood. However, it is believed that the compound can form stable complexes with metal ions, which can then be used in a variety of applications. The formation of these complexes is believed to be due to the presence of the 3-bromo-4-fluorobenzoic acid moiety, which can form hydrogen bonds with metal ions. Additionally, the presence of the aminophenyl group may also play a role in the formation of complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-AP)-4-FB are not well understood. However, it is believed that the compound may have some antioxidant activity, as it has been shown to scavenge reactive oxygen species in vitro. Additionally, it has been shown to inhibit the growth of several bacteria and fungi, suggesting that it may have some antimicrobial activity.
实验室实验的优点和局限性
The main advantage of using 3-(3-BOC-AP)-4-FB in laboratory experiments is its ability to form stable complexes with metal ions. This makes it useful for a variety of applications, such as drug delivery, molecular imaging, and catalysis. Additionally, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments.
However, there are some limitations to using 3-(3-BOC-AP)-4-FB in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the biochemical and physiological effects of the compound are not well understood, making it difficult to predict the results of experiments involving the compound.
未来方向
The future directions for 3-(3-BOC-AP)-4-FB are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in drug delivery, molecular imaging, and catalysis. Additionally, research should be conducted to explore the potential of the compound to form stable complexes with other metal ions, as well as to explore the potential of the compound to form novel materials. Finally, research should be conducted to explore the potential of the compound to be used as an antioxidant, as well as its potential to be used as an antimicrobial agent.
合成方法
3-(3-BOC-AP)-4-FB can be synthesized using a variety of methods. The most common method is the reaction of 3-bromo-4-fluorobenzoic acid with 3-amino-4-fluorobenzoic acid in the presence of a base. This reaction yields a mixture of 3-(3-BOC-AP)-4-FB and 3-amino-4-fluorobenzoic acid, which can be separated using column chromatography. Other methods for the synthesis of this compound include the reaction of 3-bromo-4-fluorobenzoic acid with 3-amino-4-fluorobenzoic acid in the presence of a strong acid, and the reaction of 3-bromo-4-fluorobenzoic acid with 3-bromo-4-fluorobenzoic acid in the presence of a strong base.
属性
IUPAC Name |
4-fluoro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-10-12(16(21)22)7-8-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPCYEYEWQBUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412366.png)
![5-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412372.png)
![4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412378.png)
![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)






